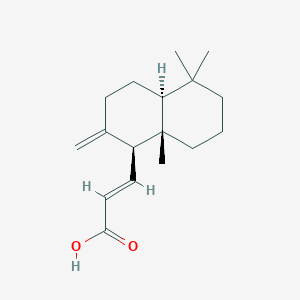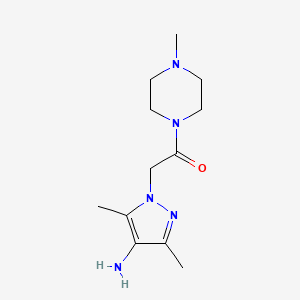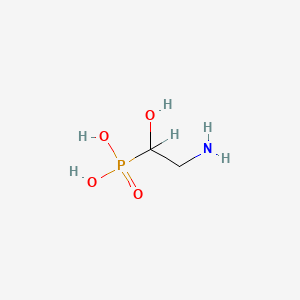
4-Bromo-3-fluorophenylacetylene
Descripción general
Descripción
4-Bromo-3-fluorophenylacetylene (4-Br-3-FPA) is a highly reactive chemical compound belonging to the class of organic compounds known as alkyne derivatives. It is a colorless liquid that is soluble in many organic solvents and is used in a variety of laboratory and industrial applications. 4-Br-3-FPA is a versatile chemical that can be used in a wide range of applications, including organic synthesis, material science, and drug discovery.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science Applications
Polymer Synthesis and Electronic Property Tuning
A study by Gohier et al. (2013) explored the synthesis of 3-Fluoro-4-hexylthiophene, involving a process that could be related to derivatives like 4-Bromo-3-fluorophenylacetylene for tuning the electronic properties of conjugated polythiophenes. This work highlights the potential of such compounds in adjusting electronic properties for materials science applications (Gohier, Frère, & Roncali, 2013).
Molecular Design for Simultaneous Ion Monitoring
Zhao et al. (2019) utilized a strategy involving the adjustment of molecular polarity for simultaneous ion detection, showcasing a multifunctional approach that could be relevant to the structural manipulation of compounds like this compound for chemical sensing applications (Zhao et al., 2019).
Chemical Sensing and Biological Applications
Fluorogenic Substrates for Enzyme Activity Imaging
Fujikawa et al. (2019) discussed the development of 4-bromo-1,8-naphthalimide derivatives as fluorogenic substrates for visualizing glutathione S-transferase activity, a cancer-associated enzyme, in living cells. This illustrates the application of bromo-fluorinated compounds in designing fluorescent probes for biomedical research (Fujikawa, Terakado, Nampo, Mori, & Inoue, 2019).
Electrolyte Additives for Lithium-Ion Batteries
A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries by Zhang (2014) showcases the relevance of bromo-fluorinated compounds in enhancing battery safety and performance. While not directly about this compound, this research points to the potential of similarly structured compounds in energy storage technologies (Zhang, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that halogenated organic compounds like this one are generally unreactive . They become less reactive as more of their hydrogen atoms are replaced with halogen atoms .
Mode of Action
The mode of action of 1-bromo-4-ethynyl-2-fluorobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Its participation in sm cross-coupling reactions suggests it could play a role in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-bromo-4-ethynyl-2-fluorobenzene. For instance, it’s known that simple aromatic halogenated organic compounds are very unreactive . Also, the compound is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air at elevated temperatures .
Propiedades
IUPAC Name |
1-bromo-4-ethynyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNCCMVGZDALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3033712.png)
![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)

![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)
![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)









